molecular formula C19H18N4O3S B2818343 N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-47-5

N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2818343
CAS No.: 851079-47-5
M. Wt: 382.44
InChI Key: YOXQLAVQAZIUCY-UHFFFAOYSA-N
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Description

This compound features a central acetamide scaffold linked to a 2,3-dimethylphenyl group and a 1-(4-nitrophenyl)-imidazole ring via a sulfanyl (-S-) bridge. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, which may enhance binding affinity in biological systems and influence physicochemical properties such as solubility and stability.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-4-3-5-17(14(13)2)21-18(24)12-27-19-20-10-11-22(19)15-6-8-16(9-7-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXQLAVQAZIUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylaniline, 4-nitrobenzaldehyde, and thioglycolic acid. The synthesis may involve the following steps:

    Formation of Imidazole Ring: Condensation of 2,3-dimethylaniline with 4-nitrobenzaldehyde in the presence of an acid catalyst to form the imidazole ring.

    Thioether Formation: Reaction of the imidazole derivative with thioglycolic acid under basic conditions to form the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for its antimicrobial, antifungal, or anticancer properties.

    Agriculture: As a pesticide or herbicide due to its biological activity.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring and nitro group are often involved in binding interactions with target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Variations and Properties
Compound Name / ID Imidazole Substituent Aryl Group on Acetamide Molecular Weight Notable Properties/Activities Source
Target Compound 1-(4-nitrophenyl) 2,3-dimethylphenyl 409.43 (calc.) Potential cytotoxicity, enzyme inhibition
G856-1640 () 1-(2,3-dimethylphenyl) 5-ethyl-1,3,4-thiadiazol-2-yl 373.50 Moderate lipophilicity, thiadiazole moiety for heterocyclic interactions
G877-0199 () 1-(2-methoxyphenylmethyl) 2,3-dimethylphenyl 397.49 (calc.) Electron-donating methoxy group, improved solubility
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () 5-(4-chlorophenyl) 4-chlorophenyl 404.30 (calc.) Dual chloro substituents, potential pesticidal activity

Key Observations :

  • Electron Effects: The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in G877-0199) or neutral substituents (e.g., methyl in G856-1640).
  • Biological Activity : Imidazole derivatives with nitro groups () exhibit cytotoxic effects (e.g., IC₅₀ = 15.67 µg/mL against C6 glioma cells), suggesting the target compound may share or exceed this activity due to stronger electron withdrawal .
  • Physicochemical Properties : The nitro group increases molecular weight and polar surface area compared to methyl or methoxy substituents, which may reduce logP and improve aqueous solubility. However, crystalline stability could be influenced by steric and electronic factors, as seen in dichlorophenyl analogs () .

Insights :

  • The nitro group’s electron-withdrawing nature may enhance binding to enzymes like elastase or kinases, as seen in structurally related compounds ().
  • Cytotoxicity in imidazole derivatives correlates with substituent electronegativity, suggesting the target compound could outperform analogs with less electron-withdrawing groups .

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